8-bromo-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Catalog No.
S8508105
CAS No.
M.F
C10H9BrO2
M. Wt
241.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-bromo-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Product Name

8-bromo-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one

IUPAC Name

8-bromo-6-hydroxy-3,4-dihydro-2H-naphthalen-1-one

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

InChI

InChI=1S/C10H9BrO2/c11-8-5-7(12)4-6-2-1-3-9(13)10(6)8/h4-5,12H,1-3H2

InChI Key

HRUOCURHQRPYCC-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=O)C1)C(=CC(=C2)O)Br

Canonical SMILES

C1CC2=C(C(=O)C1)C(=CC(=C2)O)Br

8-bromo-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one is a brominated derivative of 3,4-dihydronaphthalen-1-one, characterized by the presence of a hydroxyl group and a bromine atom at specific positions on the naphthalene ring. Its molecular formula is C10H9BrO, with a molecular weight of 225.08 g/mol. The compound is notable for its unique structural features that influence its chemical reactivity and biological activity, making it a subject of interest in various fields of research, including medicinal chemistry and biochemistry .

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
  • Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Oxidation Reactions: The compound can be oxidized to yield more complex structures, including carboxylic acids or other functional groups.

Common reagents involved in these reactions include bromine, sodium borohydride, and various nucleophiles. The specific products formed depend on the reaction conditions and reagents used .

8-bromo-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one exhibits significant biological activity. It has been studied for its potential as an enzyme inhibitor and is used in biochemical assays to explore metabolic pathways. The presence of the bromine atom enhances its reactivity and binding affinity to target molecules, which is beneficial in drug design and development . Additionally, it has shown promise in various pharmacological studies, indicating potential therapeutic applications.

The synthesis of 8-bromo-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of 3,4-dihydronaphthalen-1-one. A common method includes:

  • Bromination Reaction: Reacting 3,4-dihydronaphthalen-1-one with bromine in the presence of a solvent such as acetic acid.
  • Isolation and Purification: The product is then isolated and purified through standard techniques such as recrystallization or chromatography.

Industrial methods may employ continuous flow reactors and automated systems to enhance scalability and cost-effectiveness .

8-bromo-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one finds various applications across different fields:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals.
  • Biochemical Research: Used as a probe in enzyme mechanism studies.
  • Agrochemicals: Its derivatives may be utilized in the development of pesticides or herbicides.
  • Material Science: Employed in producing specialty chemicals, polymers, and dyes .

Studies on the interactions of 8-bromo-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one reveal its potential as an inhibitor for various cytochrome P450 enzymes. Specifically, it has been identified as an inhibitor of CYP1A2 and CYP2D6 enzymes. Understanding these interactions is crucial for assessing its pharmacokinetic properties and potential drug interactions .

Several compounds share structural similarities with 8-bromo-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one:

Compound NameStructural FeaturesUnique Aspects
3,4-Dihydro-2H-naphthalen-1-oneNon-brominated parent compoundLacks enhanced reactivity from bromination
7-Bromo-3,4-dihydro-2H-naphthalen-1-oneBromine at a different positionDifferent chemical properties due to position
6-Bromo-3,4-dihydro-2H-naphthalen-1-oneBromine at another positionDistinct reactivity profile
5-Bromo-3,4-dihydronaphthalen-2(1H)-oneAnother positional isomerVariations in biological activity
5,7-Dibromo-3,4-dihydronaphthalen-2(1H)-oneContains two bromine atomsPotentially increased reactivity

The uniqueness of 8-bromo-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one lies in its specific bromination pattern combined with the hydroxyl group, which significantly influences its chemical behavior and applications across various scientific domains .

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

239.97859 g/mol

Monoisotopic Mass

239.97859 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-01-05

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